molecular formula C42H40O21 B570660 BCECF-acetoxymethyl CAS No. 117464-70-7

BCECF-acetoxymethyl

Cat. No. B570660
CAS RN: 117464-70-7
M. Wt: 880.7
InChI Key: NTECHUXHORNEGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BCECF-acetoxymethyl (BCECF-AM) is a cell-permeable ester derivative of BCECF . It is hydrolyzed by cytosolic esterases to yield intracellularly trapped indicator BCECF . BCECF-AM has been used to monitor intracellular pH changes in various cells such as mammalian fibroblasts, gastric cells, lymphocytes, myocytes, and distal convoluted tubules .


Synthesis Analysis

BCECF-AM is a variable mixture of cell-permeable ester derivatives of BCECF that are hydrolyzed by cytosolic esterases to yield intracellularly trapped indicator BCECF .


Molecular Structure Analysis

The molecular weight of BCECF-AM is 808.69 . It is a dual-excitation ratiometric pH indicator with a pK a of ∼6.98 .


Chemical Reactions Analysis

BCECF-AM is hydrolyzed to BCECF by cytosolic esterases . BCECF is ideal for measuring changes ± 1 pH unit around pH 7 .


Physical And Chemical Properties Analysis

BCECF-AM has a molecular weight of 808.69 . It has an extinction coefficient of 90000 cm^-1 M^-1, with excitation and emission wavelengths of 504 nm and 527 nm respectively . It is soluble in DMSO .

Scientific Research Applications

Intracellular pH Indicator

BCECF-acetoxymethyl (BCECF-AM) is widely used as an intracellular ratiometric pH indicator . The pKa of 6.98 makes it ideal for measuring changes in the cytosolic pH of most cells .

Cell Viability Indicator

BCECF-AM is nonfluorescent. Its conversion to fluorescent BCECF via the action of intracellular esterases can be used as an indicator of cell viability .

Flow Cytometry Applications

The absorption maximum of the base form of BCECF is very close to the 488-nm argon-ion laser line, making it ideally suited for flow cytometry applications .

Confocal Microscopy Applications

Due to its absorption maximum, BCECF is also well-suited for confocal microscopy applications .

Intracellular Retention

BCECF has 4–5 negative charges at pH 7–8, aiding intracellular retention .

Noninvasive Bulk Loading of Cell Suspensions

The acetoxymethyl (AM) ester derivative is membrane-permeant, allowing noninvasive bulk loading of cell suspensions .

Use in Various Cell Types

BCECF-AM has been used to monitor intracellular pH changes in various types of cells, including mammalian fibroblasts, gastric cells, lymphocytes, myocytes, and distal convoluted tubules .

Ratio Imaging Microscopy

Although the fluorescence excitation isosbestic point is quite far from the excitation maximum, giving poor signal-to-noise characteristics in ratio imaging microscopy, pH-dependent changes in the fluorescence emission spectral profile are very small, so that although dual emission ratio measurements are possible, they are not often performed .

Safety And Hazards

BCECF-AM is intended for research use only . It has hazard phrases H303, H313, H333 and risk phrases R20, R21, R22 . It should be stored in a freezer at temperatures below -15 °C and exposure to light should be minimized .

Future Directions

BCECF-AM has been widely used in research for monitoring intracellular pH changes . It has also been used in experimental therapies for patients with ischemic diseases . In the future, it could be used in combination with other procedures in controlling postoperative intraocular pressure in patients with medically uncontrolled primary open angle glaucoma .

Relevant Papers

Several papers have been published on BCECF-AM. For example, a study compared the drug efflux transport kinetics of BCECF-AM and its fluorescent metabolite BCECF in various blood-brain barrier models . Another study compared the effect of photodynamic therapy in combination with trabeculectomy to the effect of MMC combined with the same procedure in controlling postoperative intraocular pressure in patients with medically uncontrolled primary open angle glaucoma .

properties

IUPAC Name

acetyloxymethyl 3',6'-bis(acetyloxymethoxy)-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H40O21/c1-22(43)52-17-57-34-15-36-32(13-27(34)7-10-38(48)59-19-54-24(3)45)42(31-9-6-29(12-30(31)41(51)63-42)40(50)61-21-56-26(5)47)33-14-28(8-11-39(49)60-20-55-25(4)46)35(16-37(33)62-36)58-18-53-23(2)44/h6,9,12-16H,7-8,10-11,17-21H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTECHUXHORNEGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOC1=CC2=C(C=C1CCC(=O)OCOC(=O)C)C3(C4=C(C=C(C=C4)C(=O)OCOC(=O)C)C(=O)O3)C5=C(O2)C=C(C(=C5)CCC(=O)OCOC(=O)C)OCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H40O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90922429
Record name (Acetyloxy)methyl 3',6'-bis[(acetyloxy)methoxy]-2',7'-bis{3-[(acetyloxy)methoxy]-3-oxopropyl}-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

880.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BCECF-acetoxymethyl

CAS RN

117464-70-7
Record name (Acetyloxy)methyl 3',6'-bis[(acetyloxy)methoxy]-2',7'-bis{3-[(acetyloxy)methoxy]-3-oxopropyl}-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-dipropanoic acid, 3',6'-bis(acetyloxy)-5(or 6)-[[(acetyloxy)methoxy]carbonyl]-3-oxo-, 2',7'-bis[(acetyloxy)methyl] ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.830
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: How does 2',7'-bis-(2-carboxyethyl)-5(6)-carboxyfluorescein acetoxymethyl ester (BCECF-acetoxymethyl) enter cells and what is its primary use in cellular studies?

A: BCECF-acetoxymethyl enters cells through passive diffusion due to its acetoxymethyl (AM) ester group, which makes the molecule more lipophilic. [, ] Once inside the cell, cellular esterases cleave the AM groups, trapping the membrane-impermeant 2',7'-bis-(2-carboxyethyl)-5(6)-carboxyfluorescein (BCECF) within the cytosol. [, , ] Due to its pH sensitivity, BCECF is widely used as a fluorescent indicator for measuring intracellular pH (pHi). [, , ]

Q2: Can you elaborate on the specific properties of BCECF that make it suitable for measuring pHi?

A: BCECF exhibits a pH-dependent change in its fluorescence intensity ratio when excited at two different wavelengths. [, , ] Researchers typically excite BCECF-loaded cells at approximately 440 nm and 490 nm and measure the emitted fluorescence at wavelengths above 520 nm. [, ] By calculating the ratio of fluorescence intensities at these excitation wavelengths, changes in pHi can be accurately determined. [, ] This ratiometric measurement helps to minimize variations arising from dye concentration, cell thickness, and photobleaching.

Q3: The research mentions that procaine induces a pH rise in acidic cell organelles in stallion spermatozoa, measured using Lysosensor Green DND-189. [] How does the use of BCECF-acetoxymethyl complement these findings?

A: While Lysosensor Green DND-189 specifically targets acidic organelles like lysosomes, BCECF-acetoxymethyl primarily accumulates in the cytosol after cleavage of the AM groups. [] Therefore, the combined use of these two fluorescent probes provides a more comprehensive understanding of procaine's effects on pH regulation within different cellular compartments. By comparing the pH changes observed with both dyes, researchers can gain insights into potential pH gradients and transport mechanisms between the cytosol and acidic organelles in response to procaine treatment.

Q4: The provided research focuses on the use of BCECF-acetoxymethyl in specific cell types. Are there limitations to its application in other biological systems?

A: While BCECF-acetoxymethyl has proven to be a valuable tool for measuring pHi in various cell types, certain limitations should be considered. First, BCECF is primarily localized to the cytosol, limiting its use for studying pH changes within specific organelles. [] Second, potential dye leakage and compartmentalization issues need to be carefully addressed during experimental design and data interpretation. Finally, the sensitivity of BCECF fluorescence to factors like temperature, ionic strength, and the presence of interfering molecules should be accounted for to ensure accurate pHi measurements.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.